molecular formula C15H13N5O3 B14093624 8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14093624
M. Wt: 311.30 g/mol
InChI Key: KBOHORWBHDRPQC-UHFFFAOYSA-N
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Description

8-(4-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique imidazo[1,2-g]purine structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 1,7-dimethylxanthine under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-(4-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(4-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific imidazo[1,2-g]purine structure combined with the hydroxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C15H13N5O3/c1-8-7-19-11-12(18(2)15(23)17-13(11)22)16-14(19)20(8)9-3-5-10(21)6-4-9/h3-7,21H,1-2H3,(H,17,22,23)

InChI Key

KBOHORWBHDRPQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)NC3=O)C

Origin of Product

United States

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